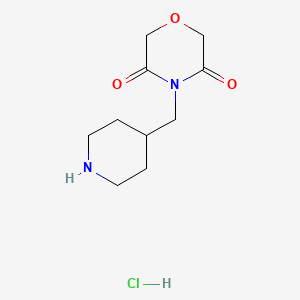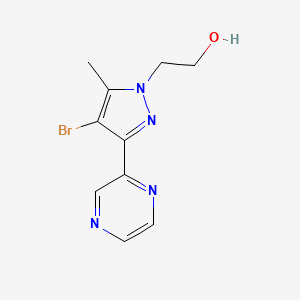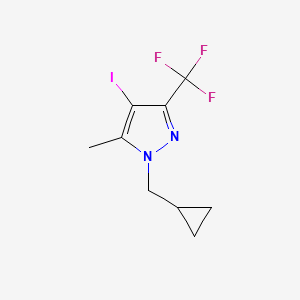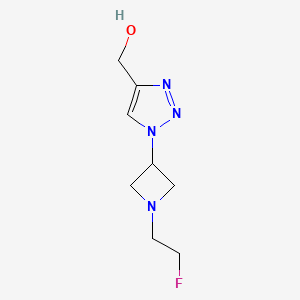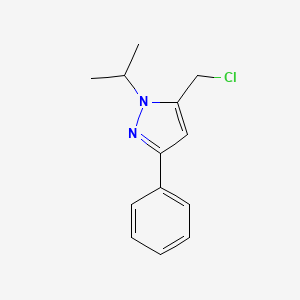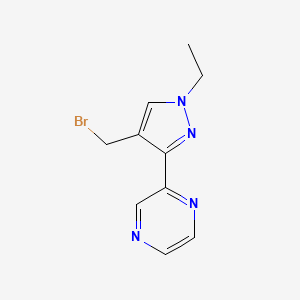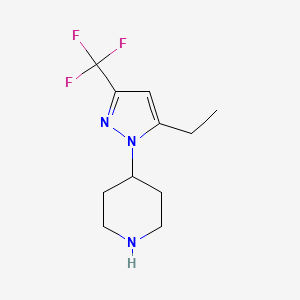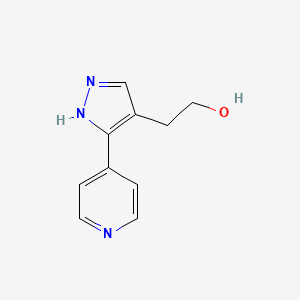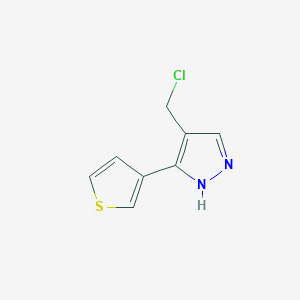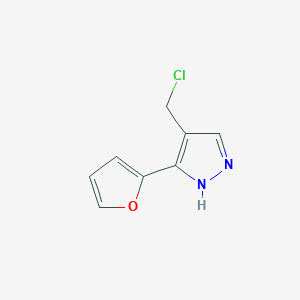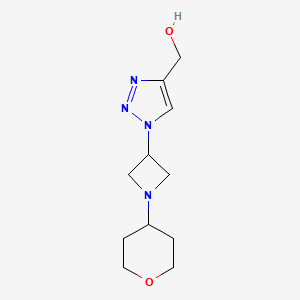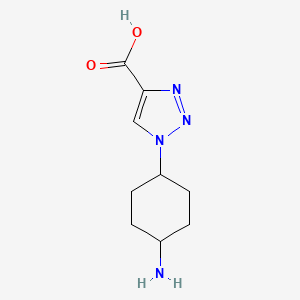
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
描述
1-(4-Aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid (ACHTCA) is a heterocyclic organic compound that has been studied as a potential therapeutic agent for a variety of diseases. ACHTCA is a member of the 1,2,3-triazole family, and is composed of an aminocyclohexyl group and a carboxylic acid group. ACHTCA is a novel compound that has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
科学研究应用
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. In particular, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to act as an anti-cancer agent by inhibiting the growth of cancer cells. 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential to act as an antioxidant, which may help protect cells from damage caused by free radicals.
作用机制
The mechanism of action of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed that 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2). 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is thought to bind to the active site of the enzyme, preventing it from catalyzing its reaction. In addition, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is believed to act as an anti-cancer agent by inhibiting the growth of cancer cells. This is thought to be due to its ability to interfere with the activity of certain enzymes involved in cell growth and division.
生化和生理效应
The biochemical and physiological effects of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied in animal models and in vitro studies. In animal models, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to reduce inflammation and pain, and to inhibit the growth of cancer cells. In vitro studies have shown that 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the activity of certain enzymes involved in cell growth and division. In addition, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to act as an antioxidant, which may help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
The advantages of using 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory experiments include its low cost and availability, its stability, and its ability to be used in a wide range of experiments. The main limitation of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experiments.
未来方向
The potential applications of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid are still being explored, and there are many potential future directions for research. These include further studies on its potential to act as an inhibitor of certain enzymes, its potential to act as an anti-cancer agent, and its potential to act as an antioxidant. Additionally, further research is needed to explore the potential of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid to be used in the treatment of other diseases, such as neurological disorders. Finally, further research is needed to improve the understanding of the mechanism of action of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid.
属性
IUPAC Name |
1-(4-aminocyclohexyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h5-7H,1-4,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUYCEXUGPQOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)
